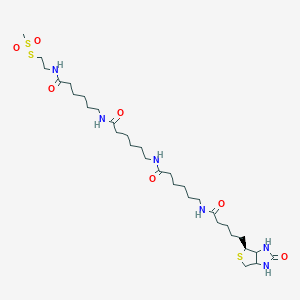
N-生物素酰基氨基己酰氨基己酰氨基乙基甲硫代磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate (N-BCAMT) is a small molecule that has a wide range of applications in the field of biochemistry and physiology. N-BCAMT is a sulfonate-based compound with a biotin group attached to the terminus, which allows it to be used as a biotinylating reagent. It is a versatile molecule that can be used to modify proteins, peptides, and nucleic acids for various research applications.
科学研究应用
Neurotransmission Studies
This compound is used in the study of neurotransmission, particularly in understanding the structure and function of neurotransmitter receptors. It reacts specifically and quickly with thiols to form mixed disulfides, which is useful in probing the structures of receptor channels .
Pain and Inflammation Research
Researchers utilize this chemical in pain and inflammation studies due to its ability to interact with GABA receptors. These receptors play a significant role in mediating the body’s response to painful stimuli .
Alzheimer’s Disease Research
In the context of Alzheimer’s disease, this compound aids in the investigation of synaptic function and neurodegeneration. It helps in identifying molecular changes in the brain that contribute to the disease .
Depression Studies
N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate is also relevant in researching depression. It assists in examining the biochemical pathways that may be disrupted in depressive disorders .
Epilepsy Research
For epilepsy, this compound is valuable for studying ion channels and neurotransmitter systems that may be altered in epileptic conditions .
Cognitive Function Research
It is used in exploring the molecular basis of memory, learning, and cognition. This includes studying the receptors and proteins involved in cognitive processes .
Parkinson’s Disease Research
This chemical is instrumental in Parkinson’s disease research, where it helps in understanding the dopaminergic system and its role in motor control and neurodegeneration .
Addiction and Stress Response Studies
Lastly, it is applied in addiction and stress response studies to investigate the neurochemical pathways that are affected by addictive substances and stress-related disorders .
属性
IUPAC Name |
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N6O7S3/c1-47(43,44)46-22-21-35-29(41)16-7-4-12-19-33-27(39)14-5-2-10-18-32-26(38)15-6-3-11-20-34-28(40)17-9-8-13-25-30-24(23-45-25)36-31(42)37-30/h24-25,30H,2-23H2,1H3,(H,32,38)(H,33,39)(H,34,40)(H,35,41)(H2,36,37,42)/t24?,25-,30?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVURBITOMQHQ-XJVLODEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N6O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

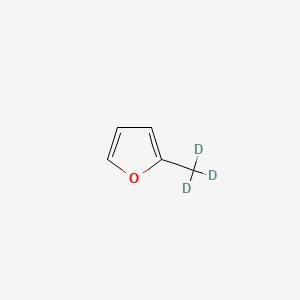

![5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562238.png)
![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![Anisaldehyde-[7-13C]](/img/structure/B562243.png)
![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)
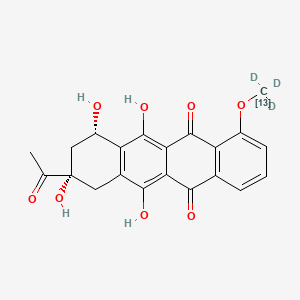
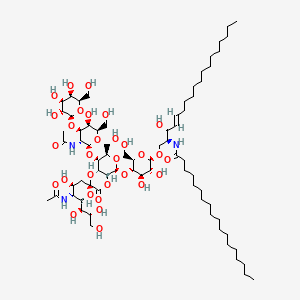
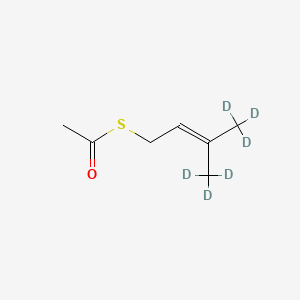

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)
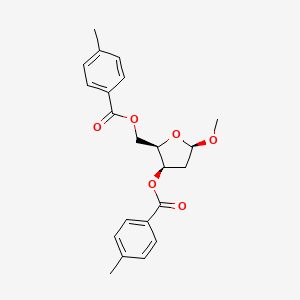

![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)